Cas no 67080-12-0 (Benzenamine, N-(1-phenylethylidene)-, (E)-)
67080-12-0 structure
Product Name:Benzenamine, N-(1-phenylethylidene)-, (E)-
Numero CAS:67080-12-0
MF:C14H13N
MW:195.259723424911
CID:395396
PubChem ID:555698
Update Time:2024-10-28
Benzenamine, N-(1-phenylethylidene)-, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, N-(1-phenylethylidene)-, (E)-
- Benzenamine, N-(1-phenylethylidene)-, [N(E)]-
- Phenyl-(1-phenylethylidene)amine, >=98.0%
- N-phenyl-(1-phenylethylidene)-amine
- AS-62982
- N,1-diphenylethan-1-imine
- Aniline, N-(a-methylbenzylidene)-
- SCHEMBL1890792
- Benzenamine, N-(1-phenylethylidene)-
- n-phenyl-(1-phenylethylidene)amine
- EN300-9405013
- (E)-N,1-Diphenylethan-1-imine
- Acetophenon-phenylimin
- SCHEMBL8155649
- 1749-19-5
- N-(1-Phenylethylidene)aniline
- N,1-diphenylethanimine
- AKOS028111509
- SCHEMBL1890790
- Phenyl-(1-phenylethylidene)amine
- (E)-N-(1-Phenylethylidene)aniline
- alpha-methylbenzalaniline
- CBXWICRJSHEQJT-NTCAYCPXSA-N
- CBXWICRJSHEQJT-UHFFFAOYSA-N
- 39209-81-9
- AKOS004909877
- DTXSID90339371
- CS-0264713
- N-[(Z)-1-Phenylethylidene]benzenamine
- 67080-12-0
- J-011051
- N-[(E)-1-Phenylethylidene]aniline #
-
- Inchi: 1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3/b15-12+
- Chiave InChI: CBXWICRJSHEQJT-NTCAYCPXSA-N
- Sorrisi: N(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 195.10489
- Massa monoisotopica: 195.104799419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 12.4Ų
Proprietà sperimentali
- Densità: 0.95±0.1 g/cm3(Predicted)
- Punto di fusione: 41 °C
- Punto di ebollizione: 175-177 °C(Press: 17 Torr)
- PSA: 12.36
- pka: 3.79±0.50(Predicted)
Benzenamine, N-(1-phenylethylidene)-, (E)- Letteratura correlata
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
67080-12-0 (Benzenamine, N-(1-phenylethylidene)-, (E)-) Prodotti correlati
- 574-45-8(N-(diphenylmethylidene)aniline)
- 1749-19-5(phenyl-(1-Phenylethylidene)amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso